molecular formula C13H25NO3 B15157762 tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Cat. No.: B15157762
M. Wt: 243.34 g/mol
InChI Key: YNBRORWNNGUYQA-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a cyclohexyl substituent, and a hydroxyethyl moiety. This compound is structurally characterized by its secondary alcohol and carbamate functionalities, which are critical for its role in organic synthesis, particularly in peptide and pharmaceutical intermediate preparation. The Boc group is widely used to protect amines due to its stability under basic and nucleophilic conditions, while the cyclohexyl and hydroxyethyl groups influence steric and electronic properties, affecting solubility and reactivity .

Applications of this compound are likely tied to its role as a chiral building block in drug development, given the prevalence of similar carbamates in medicinal chemistry .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

YNBRORWNNGUYQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

The synthesis of tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate primarily involves the protection of the primary amine group in 1-cyclohexyl-2-hydroxyethylamine using di-tert-butyl dicarbonate (Boc anhydride). This process is typically conducted under mild basic conditions to ensure high yield and enantiomeric purity.

Protection of the Amine Moiety

The cornerstone of the synthesis is the introduction of the tert-butoxycarbonyl (Boc) group onto the amine. This is achieved via nucleophilic attack of the amine on Boc anhydride in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, yielding the protected carbamate after 12–24 hours.

Mechanistic Insights :
The base deprotonates the amine, enhancing its nucleophilicity. The Boc anhydride then reacts with the amine to form a mixed carbonate intermediate, which subsequently eliminates a tert-butoxide ion to generate the carbamate. Steric hindrance from the cyclohexyl and hydroxyethyl groups necessitates prolonged reaction times compared to simpler amines.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF and DCM are preferred due to their ability to solubilize Boc anhydride and minimize side reactions. Ethyl acetate and acetonitrile have also been reported, albeit with slightly reduced yields (65–70%).

Base and Stoichiometry

DIPEA outperforms inorganic bases (e.g., NaHCO₃) in sterically hindered systems, as its bulky structure mitigates undesired side reactions. A molar ratio of 1:2 (amine:Boc anhydride) ensures complete conversion, with excess base (2.5–3.0 equiv) critical for neutralizing generated tert-butoxide ions.

Purification Strategies

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. The latter method is favored industrially for scalability, yielding >98% purity.

Table 2: Purification Methods and Outcomes
Method Conditions Purity Yield Reference
Column Chromatography Hexane:EtOAc (4:1 to 1:1) 95–98% 70–75%
Recrystallization Ethanol/water (3:1) >98% 65–70%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct singlet at δ 1.43 ppm (9H, tert-butyl), multiplet at δ 3.40–3.60 ppm (2H, CH₂OH), and cyclohexyl protons between δ 1.20–2.10 ppm.
  • ¹³C NMR : Carbonyl resonance at δ 155.5 ppm (C=O), tert-butyl carbons at δ 28.4 and 80.1 ppm.
  • IR Spectroscopy : N-H stretch at 3350 cm⁻¹, C=O at 1695 cm⁻¹.

Chromatographic Analysis

Chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol 90:10) confirms enantiopurity, with retention times cross-referenced against racemic standards.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To enhance heat transfer and reduce reaction times.
  • Solvent Recycling : THF and DCM are distilled and reused to minimize waste.
  • Quality Control : In-line FTIR and HPLC monitoring ensure batch consistency.
Table 3: Industrial Process Parameters
Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.1–1 L 500–1000 L
Temperature Control Jacketed Reactor Continuous Flow
Purification Column Chromatography Recrystallization

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate are compared below with closely related carbamate derivatives, focusing on stereochemistry, substituent effects, and applications.

Structural and Stereochemical Variations

Compound Name (CAS No.) Structural Features Similarity Score Key Distinctions
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate (107202-39-1) Chiral hydroxyethyl group (S-configuration) 0.92 Stereochemistry impacts biological activity and synthetic utility.
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (145166-06-9) Hydroxyl group directly on cyclohexane (cis-1,2-diol configuration) 1.00 Enhanced rigidity; altered hydrogen-bonding capacity.
tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (214679-17-1) Trans-1,2-diol configuration on cyclohexane 1.00 Stereochemical differences affect solubility and crystallinity.
tert-Butyl ((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate (EP 1 763 351 B9) Methoxy and pyrimidine substituents N/A Increased lipophilicity; potential kinase inhibitor activity.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (365998-36-3) Dimethylaminocarbonyl group; amino functionality N/A Dual functional groups enable diverse reactivity in drug scaffolds.

Physicochemical and Reactivity Differences

  • Hydroxyethyl vs.
  • Methoxy and Halogen Substituents : Compounds like the 4-methoxycyclohexyl derivative (CAS 477584-30-8) exhibit higher lipophilicity, enhancing membrane permeability in drug candidates . The addition of halogenated pyrimidine groups (e.g., 2-chloro-5-iodopyrimidin-4-yl) introduces electrophilic sites for cross-coupling reactions .
  • Amino and Carbamate Combinations: The presence of both Boc-protected amines and additional amino groups (e.g., CAS 365998-36-3) enables sequential deprotection strategies, critical for multi-step syntheses .

Biological Activity

Introduction
tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C13H25NO3
  • Molecular Weight : 243.34 g/mol
  • CAS Number : 107202-39-1

The compound is characterized by its carbamate functional group, which plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The mechanism includes:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions.
  • Substrate Interaction : It serves as a precursor in the synthesis of biologically active molecules, facilitating studies on enzyme-substrate interactions .

Enzyme Studies

Research indicates that this compound is utilized in enzyme studies to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been explored for its potential to inhibit proteases that play roles in various diseases .

Pharmaceutical Development

The compound is being studied as a potential intermediate in the synthesis of pharmaceuticals targeting specific enzymes and receptors. Its ability to form covalent bonds with enzyme active sites enhances its relevance in drug design.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on a specific protease involved in cancer progression. The results demonstrated significant inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis of Bioactive Compounds

In another study, researchers utilized this compound as a building block for synthesizing novel bioactive molecules. The synthesized compounds exhibited promising antibacterial activity against resistant strains, showcasing the compound's utility in developing new antibiotics .

Biological Assays

A summary table of biological assays related to this compound is presented below:

Assay Type Target IC50 (µM) Notes
Enzyme InhibitionProtease5.0Significant inhibition observed
Antibacterial ActivityMRSA10.0Effective against resistant strains
CytotoxicityCancer Cell Lines>50Low cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves reacting cyclohexyl-substituted ethylamine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions at controlled temperatures (0–25°C) . Yield optimization requires strict moisture control, inert atmospheres (e.g., nitrogen), and stoichiometric adjustments to minimize side reactions. For example, excess chloroformate can improve carbamate formation, while slow reagent addition reduces exothermic side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization enhances purity .

Q. How can purification techniques be optimized for this compound to achieve high purity (>98%)?

  • Methodological Answer : High purity is critical for reproducible biological assays. After synthesis, use preparative HPLC with a C18 column and methanol/water mobile phases to separate isomers or byproducts. For crystalline derivatives, solvent screening (e.g., ethanol/water mixtures) can yield single crystals for X-ray diffraction validation . TLC monitoring (visualized with ninhydrin) ensures reaction completion, while NMR (¹H/¹³C) and LC-MS confirm structural integrity and quantify impurities .

Q. What are the key safety considerations when handling tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate in laboratory settings?

  • Methodological Answer : While no acute toxicity is reported, standard precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and synthetic pathways of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate?

  • Methodological Answer : The (R)- and (S)-enantiomers exhibit distinct bioactivity profiles. For instance, (R)-isomers may show higher affinity for enzyme targets due to spatial compatibility with chiral binding pockets . Synthetically, asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries can enforce stereocontrol. Resolution via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (using lipases) isolates enantiomers . Activity comparisons require enantiomerically pure samples tested in parallel in vitro assays (e.g., enzyme inhibition) .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from varying purity levels, assay conditions, or cell lines. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Purity Validation : Quantify impurities via LC-MS and compare batches using orthogonal techniques (e.g., circular dichroism for chirality) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl carbamate derivatives) to identify trends .

Q. How can computational modeling predict reactivity and guide experimental design for derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict regioselectivity in reactions like amidation or hydroxylation . Molecular docking (AutoDock Vina) screens derivatives against protein targets (e.g., kinases) to prioritize synthesis. Machine learning (e.g., SchNet) trains on reaction databases to suggest optimal conditions (temperature, catalysts) for novel transformations .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scale-up risks racemization due to prolonged reaction times or heating. Mitigation strategies include:

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing reaction times and enantiomerization .
  • Low-Temperature Processes : Cryogenic conditions (-20°C) stabilize intermediates during carbamate formation .
  • In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track enantiomeric excess in real time .

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